molecular formula C6H8F2N2O B1444520 [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol CAS No. 1511555-74-0

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B1444520
CAS No.: 1511555-74-0
M. Wt: 162.14 g/mol
InChI Key: WGVDXJLOTROEMS-UHFFFAOYSA-N
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Description

“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 1511555-74-0. It has a molecular weight of 162.14 . The compound is typically stored at 4°C and has a purity of 95%. It is usually in powder form .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of research. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI key provided in its properties . The InChI key is a unique identifier that provides information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . Its molecular weight is 162.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies:

  • Novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones have been synthesized, showing significant cytotoxicity in human leukocytes at high concentrations. This synthesis involves a [3 + 2] cyclocondensation reaction and classical dehydration reactions, indicating potential in medicinal chemistry and materials science (Bonacorso et al., 2016).

Materials Chemistry:

  • The synthesis of new polysubstituted methanones and their derivatives reveals the potential of these compounds in creating new materials with specific properties. Compounds like these can be tailored for various applications, including sensors, organic semiconductors, and more (Cao et al., 2008; Cao et al., 2010).

Chemical Crystallography:

  • The study of crystal structures, such as that of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide, provides insights into the molecular conformations and interactions of such compounds. This knowledge is vital for understanding and designing materials with desired properties (Liu et al., 2005).

Biological Studies:

  • Several compounds, such as novel pyrazole derivatives with antimicrobial and anticancer activities, have been synthesized and characterized. Their biological activities against various pathogens and cancer cell lines have been evaluated, indicating the potential of these compounds in drug development and pharmacology (Hafez et al., 2016; Kumar et al., 2012).

Chemical Synthesis and Catalysis:

  • Studies involving the synthesis of new heterocyclic compounds and the exploration of their charge-transfer chemistry highlight the role of these compounds in developing new catalysts, organic electronic materials, and more. The detailed synthesis procedures and characterization of these compounds pave the way for their application in various chemical processes (Adam et al., 2021; Katariya et al., 2021).

Future Directions

The future directions for the research and development of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds are promising. The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there is potential for further exploration and application of these compounds in various fields.

Biochemical Analysis

Biochemical Properties

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects may plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, it may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression .

Properties

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2,6,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVDXJLOTROEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

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